3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione
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Overview
Description
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines . This reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and nitrogen atoms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. Pathways involved may include redox reactions, nucleophilic attack, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains oxygen and sulfur atoms, providing different electronic and steric effects.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Incorporates selenium and sulfur, resulting in unique reactivity due to the presence of heavier atoms.
Uniqueness
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Biological Activity
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione, also known as 3-thia-9-azabicyclo[3.3.1]nonane hydrochloride (CAS Number: 1419101-38-4), is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₇H₁₂ClNO₃S
- Molecular Weight: 225.693 g/mol
- CAS Number: 1419101-38-4
Physical Properties:
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to bind selectively to enzymes or receptors, modulating their activity and influencing several biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, affecting cellular signaling.
- Apoptosis Induction: Some studies suggest that it may promote apoptosis in cancer cells by activating caspase pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity:
Studies have shown that derivatives of bicyclic compounds can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific antibacterial efficacy of 3-thia-9-azabicyclo[3.3.1]nonane derivatives is under investigation, with preliminary results indicating promising activity against various strains.
Anticancer Potential:
Research on related compounds suggests that 3-thia-9-azabicyclo[3.3.1]nonane derivatives may induce apoptosis in cancer cell lines. For instance, compounds similar in structure have been shown to activate apoptotic pathways and inhibit tumor growth in xenograft models.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of various bicyclic compounds and their antimicrobial properties. The results indicated that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a potential application in developing new antibiotics .
Study 2: Anticancer Activity
In a study focusing on the anticancer effects of bicyclic compounds, researchers found that specific analogs induced apoptosis in hepatocellular carcinoma cells through caspase activation and modulation of p53 pathways . This indicates that 3-thia-9-azabicyclo[3.3.1]nonane derivatives could be explored further for their therapeutic potential against cancers.
Research Findings Summary
Properties
Molecular Formula |
C7H11NO3S |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thia-9-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C7H11NO3S/c9-7-1-5-3-12(10,11)4-6(2-7)8-5/h5-6,8H,1-4H2 |
InChI Key |
OXNCPJIFRBRPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(N2)CC1=O |
Origin of Product |
United States |
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